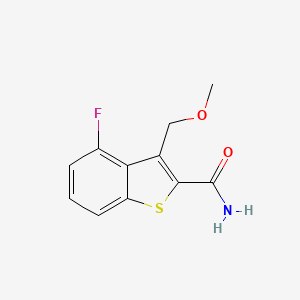

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide

Descripción

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative featuring a fluorine atom at position 4, a methoxymethyl group at position 3, and a carboxamide moiety at position 2. The fluorine atom at position 4 enhances electronic effects and metabolic stability, while the methoxymethyl group at position 3 may improve solubility and steric interactions. The carboxamide group at position 2 contributes to hydrogen-bonding capabilities, which are critical for target binding .

Propiedades

IUPAC Name |

4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALHFFYMFHZWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(SC2=CC=CC(=C21)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for Benzothiophene Derivatives

The preparation of benzothiophene derivatives, including 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide, typically involves:

- Formation of the Benzothiophene Core: This is often achieved via cyclization reactions between thiophenes and benzene derivatives or through intramolecular cyclizations of suitable precursors.

- Introduction of Substituents: Functional groups such as methoxymethyl and fluoro substituents are introduced either before or after core formation, depending on the synthetic route.

- Functional Group Transformations: Conversion of carboxylic acids to carboxamides is generally performed via amide coupling reactions using activating agents or direct amidation.

Preparation of 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic Acid as a Key Intermediate

A critical intermediate in the synthesis of the target compound is 3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid , which can be synthesized through:

- Benzothiophene Core Formation: Cyclization reactions involving thiophene derivatives and benzene precursors.

- Methoxymethyl Group Introduction: Typically achieved by reacting the benzothiophene intermediate with methoxymethyl chloride in the presence of a base to selectively alkylate the 3-position.

- Carboxylic Acid Functionalization: Installation of the carboxylic acid group at the 2-position is performed either by direct functionalization or via oxidation of suitable precursors.

Industrial methods optimize these steps to enhance yield and purity, often employing continuous flow chemistry and catalytic processes to reduce environmental impact and improve efficiency.

One-Pot Synthesis of Substituted Benzothiophenes via Nucleophilic Cyclization

Recent research has demonstrated an efficient one-pot synthetic approach for substituted benzothiophenes, which can be adapted for the target compound:

- Starting Materials: 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.

- Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in solvents like dimethylformamide (DMF).

- Mechanism: The sulfhydryl group of 2-mercaptobenzoic acid performs an S_N2 nucleophilic attack on the α-carbon of the aryl bromomethyl ketone, forming a sulfanylbenzoic acid intermediate. This intermediate undergoes intramolecular cyclization to yield the benzothiophene core with substitution at the 2- and 3-positions.

This method allows for the introduction of various substituents, including methoxymethyl groups, by selecting appropriate aryl bromomethyl ketones.

Optimization of Reaction Conditions for Benzothiophene Formation

A detailed study of reaction parameters reveals the influence of base, solvent, temperature, and time on product yield. The following table summarizes key data for the synthesis of 2-aroylbenzo[b]thiophen-3-ols, which are structurally related to the target compound:

| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) of Product 5a | Yield (%) of Intermediate 9a |

|---|---|---|---|---|---|---|

| 1 | NaOAc | DMF | Room Temp | 6–8 | 70 | Trace |

| 2 | NaOAc | DMF | 100 °C | 24 | 77 | Trace |

| 5 | Triethylamine (TEA) | DMF | Room Temp | 3 | Trace | 85 |

| 6 | TEA | DMF | 100 °C | 2 | Trace | 60 |

| 9 | K2CO3 | DMF | Room Temp | 4–6 | 32 | 40 |

| 21 | Pyridine | DMF | Room Temp | 4–6 | 10 | 65 |

The data indicate that triethylamine in DMF at room temperature favors the formation of the intermediate sulfanylbenzoic acid, which can be converted in situ to the benzothiophene product under optimized conditions. Higher temperatures and longer reaction times generally improve yields.

Mechanistic Insights

The proposed mechanism involves:

- Nucleophilic Attack: Sulfhydryl group of 2-mercaptobenzoic acid attacks the bromomethyl ketone via an S_N2 mechanism, displacing bromide.

- Intermediate Formation: The resulting sulfanylbenzoic acid intermediate undergoes deprotonation and enolate formation.

- Intramolecular Cyclization: The enolate attacks the carboxylic acid group, forming the benzothiophene ring.

- Tautomerism: The product exists in keto and enol tautomeric forms, influenced by substituents and reaction conditions.

This mechanism is supported by spectroscopic data and crystallographic analysis of related compounds.

Conversion to this compound

While direct literature on the preparation of this compound is limited, the following synthetic sequence is inferred based on related benzothiophene chemistry:

- Step 1: Synthesize 4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid using the above cyclization methods with appropriately fluorinated precursors.

- Step 2: Convert the carboxylic acid to the corresponding carboxamide via amide coupling. Common methods include:

- Activation of the acid with coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Reaction with ammonia or primary amines under controlled conditions to form the carboxamide.

Optimization of this amidation step is crucial for high purity and yield.

Summary Table of Preparation Methods

| Synthetic Step | Key Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Benzothiophene core formation | 2-Mercaptobenzoic acid + aryl bromomethyl ketones, TEA, DMF | 45–87% yield (varies by substituent) | One-pot, mild conditions |

| Methoxymethyl group introduction | Methoxymethyl chloride, base (e.g., NaH, TEA) | High regioselectivity | Alkylation at 3-position |

| Fluorination at 4-position | Fluorinated precursors or electrophilic fluorination | Dependent on method | Requires fluorinated starting materials |

| Carboxylic acid to carboxamide | Coupling agents (EDC, DCC), ammonia or amines | High yield with optimized conditions | Standard amidation protocols |

The preparation of This compound is achievable through a multi-step synthetic route centered on the efficient formation of the benzothiophene core via nucleophilic cyclization. Introduction of the methoxymethyl group and fluorine substituent requires selective alkylation and fluorination strategies, respectively. The final carboxamide functionality is installed through conventional amidation of the corresponding carboxylic acid intermediate. Optimization of reaction conditions, including choice of base, solvent, and temperature, is critical to maximize yield and purity. The one-pot synthesis approach using 2-mercaptobenzoic acid and aryl bromomethyl ketones under basic conditions represents a robust and scalable method for accessing diverse benzothiophene derivatives relevant to pharmaceutical research.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxymethyl positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the methoxymethyl group modulates its solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Compound 1 : 4-Methoxybenzyl 4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylate

- Molecular Formula : C₁₉H₁₇FO₄S

- Substituents :

- Position 2: Carboxylate ester (4-methoxybenzyl ester).

- Position 3: Methoxymethyl.

- Position 4: Fluorine.

- Key Properties :

Compound 2 : 4-Fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate

- Substituents: Position 2: Carboxylate. Position 3: Morpholinosulfonyl. Position 4: Fluorine.

- Sulfonyl groups may improve binding to serine proteases or kinases via hydrogen bonding or ionic interactions. Likely higher solubility in polar solvents compared to methoxymethyl derivatives.

Target Compound : this compound

- Substituents :

- Position 2: Carboxamide.

- Position 3: Methoxymethyl.

- Position 4: Fluorine.

- Key Properties: Carboxamide group enables strong hydrogen bonding, improving target affinity and metabolic stability over ester derivatives. Fluorine at position 4 enhances electronegativity, stabilizing aromatic interactions.

Comparative Data Table

Research Findings and Implications

- Bioactivity : Carboxamide derivatives generally exhibit superior pharmacokinetic profiles compared to esters, as seen in protease inhibitors and kinase modulators .

- Electronic Effects : Fluorine at position 4 stabilizes the aromatic system, reducing oxidative degradation .

- Solubility vs. Permeability : Methoxymethyl groups (Compound 1 and Target) improve solubility over sulfonyl groups (Compound 2), but sulfonyl derivatives may have higher target specificity .

Actividad Biológica

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methoxymethyl group, which influence its pharmacological properties and interactions with biological targets.

The structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₃FNO₂S

- Molecular Weight : 239.29 g/mol

- CAS Number : 1089555-96-3

This compound is primarily utilized as a building block in organic synthesis and has shown promise in drug discovery due to its bioactive nature.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, while the methoxymethyl group improves solubility and bioavailability. The compound may exhibit inhibitory or activating effects on various biological pathways, contributing to its pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, benzothiophene derivatives have been shown to inhibit cell proliferation in multiple cancer cell lines, including breast, prostate, and lung cancers .

Case Study:

A study evaluating various benzothiophene derivatives reported that certain compounds exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .

Anti-inflammatory Properties

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-1-benzothiophene-2-carboxamide | Fluorine atom | Moderate anticancer activity |

| 3-(Methoxymethyl)-1-benzothiophene-2-carboxamide | Methoxymethyl group | Lower potency than target compound |

| 4-Fluoro-3-methyl-1-benzothiophene-2-carboxamide | Methyl group | Varying activity across assays |

The unique combination of the fluorine and methoxymethyl groups in the target compound contributes to enhanced reactivity and better pharmacokinetic profiles compared to its analogs.

Q & A

Q. What catalytic systems enhance the efficiency of introducing the methoxymethyl group?

- Methodological Answer : Test transition-metal catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for C–O bond formation. For greener alternatives, explore microwave-assisted synthesis (100 W, 10 min) to reduce side reactions. Monitor regioselectivity using in situ Raman spectroscopy to detect intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.